4,4'-((9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl))dibenzoic acid

Description

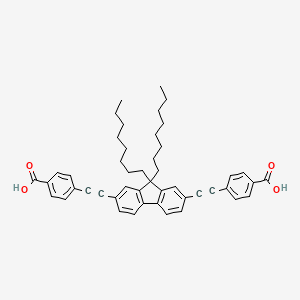

4,4'-((9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl))dibenzoic acid (abbreviated here as DFEB for clarity in discussion) is a conjugated organic molecule featuring a 9,9-dioctylfluorene core linked via ethynylene spacers to para-substituted benzoic acid groups. The fluorene backbone provides rigidity and planar conjugation, while the dioctyl chains enhance solubility in organic solvents . The ethyne-2,1-diyl (alkyne) bridges extend π-conjugation, enabling applications in optoelectronics and metal-organic frameworks (MOFs). The terminal carboxylic acid groups allow coordination with metal ions, making DFEB a versatile ligand for constructing functional materials .

Properties

Molecular Formula |

C47H50O4 |

|---|---|

Molecular Weight |

678.9 g/mol |

IUPAC Name |

4-[2-[7-[2-(4-carboxyphenyl)ethynyl]-9,9-dioctylfluoren-2-yl]ethynyl]benzoic acid |

InChI |

InChI=1S/C47H50O4/c1-3-5-7-9-11-13-31-47(32-14-12-10-8-6-4-2)43-33-37(17-15-35-19-25-39(26-20-35)45(48)49)23-29-41(43)42-30-24-38(34-44(42)47)18-16-36-21-27-40(28-22-36)46(50)51/h19-30,33-34H,3-14,31-32H2,1-2H3,(H,48,49)(H,50,51) |

InChI Key |

WDRIURZVQFUTJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1(C2=C(C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)C4=C1C=C(C=C4)C#CC5=CC=C(C=C5)C(=O)O)CCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling

A boronic ester derivative of 9,9-dioctylfluorene (e.g., 2,7-bis(pinacolboronate)) can couple with iodobenzoic acid derivatives under palladium catalysis. This method avoids ethyne bridging but is less common for this target compound.

Direct C-H Activation

Emerging methods utilize transition metal-catalyzed C-H activation to functionalize fluorene directly, though yields remain suboptimal (<50%).

Analytical Characterization

Critical validation steps include:

-

NMR Spectroscopy: ¹H NMR confirms alkyl chain integration (δ 0.8–1.5 ppm) and aromatic proton patterns (δ 7.2–8.0 ppm).

-

Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 678.90 [M+H]⁺.

-

HPLC Purity: >98% purity is achieved via reverse-phase HPLC.

Challenges and Optimization

-

Solubility Issues: The diacid exhibits limited solubility in common organic solvents, necessitating polar aprotic solvents like DMF for reactions.

-

Side Reactions: Over-bromination or homo-coupling of ethynyl units may occur, requiring strict stoichiometric control.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer during bromination and coupling steps. Catalyst recycling (e.g., Pd nanoparticles) reduces costs.

Recent Advancements (Post-2023)

Recent patents disclose photoflow methods for Sonogashira coupling, reducing reaction times to 2–4 hours with UV irradiation. Additionally, enzymatic hydrolysis of esters offers greener alternatives to traditional acid/base methods.

Applications in Materials Science

The diacid serves as a ligand in MOFs (e.g., NNU-27) for photocatalysis and as a monomer in conjugated polymers for organic photovoltaics. Its extended π-conjugation enhances charge transport properties .

Chemical Reactions Analysis

4,4’-((9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl))dibenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert carboxylic acid groups to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

The compound serves as a key precursor in the synthesis of semiconducting polymers used in OLEDs. Its structure allows for efficient charge transport and light emission properties, making it suitable for high-performance OLED devices . The incorporation of such compounds can enhance the efficiency and stability of OLEDs.

Organic Photovoltaics (OPVs)

In the realm of solar energy conversion, this compound can be utilized in the fabrication of organic photovoltaics. Its ability to form π-conjugated systems contributes to improved light absorption and exciton generation . Research has shown that optimizing the molecular design of such compounds can lead to higher power conversion efficiencies in OPVs.

Organic Field Effect Transistors (OFETs)

The material's electronic properties make it a candidate for use in organic field-effect transistors. The fluorene backbone provides good charge carrier mobility, which is crucial for the performance of OFETs . Studies indicate that devices incorporating this compound exhibit enhanced electrical characteristics compared to traditional materials.

Polymer Science

Polymer Semiconductors

4,4'-((9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl))dibenzoic acid can be polymerized to form novel polymeric materials with tailored electronic properties. These polymers can be designed for specific applications in flexible electronics and displays . The ability to manipulate the molecular structure allows researchers to optimize properties such as solubility and thermal stability.

Composite Materials

This compound can also be integrated into composite materials to enhance mechanical and thermal properties. By combining it with other polymers or nanomaterials, researchers aim to develop advanced composites that meet the demands of various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 4,4’-((9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl))dibenzoic acid involves its interaction with specific molecular targets and pathways. In organic electronics, the compound’s conjugated system facilitates the transport of charge carriers, enhancing the performance of electronic devices. In biological systems, its ability to form π-π interactions and hydrogen bonds allows it to bind selectively to target molecules, influencing their activity and function.

Comparison with Similar Compounds

Anthracene-Based Ligand

4,4-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid replaces the fluorene core with anthracene. This modification increases the conjugation length and electron density, resulting in enhanced charge transport in Zr-MOFs (e.g., NNU-28), which exhibit a formate production rate of 52.8 µmol g⁻¹ h⁻¹ under solar-driven CO₂ reduction—significantly higher than fluorene-based analogues .

| Property | DFEB (Fluorene Core) | Anthracene-Based Ligand |

|---|---|---|

| Conjugation Length | Moderate | Extended |

| MOF Catalytic Performance* | Not Reported | 52.8 µmol g⁻¹ h⁻¹ |

| Solubility in DMF | High | Moderate |

Phenylene-Based Ligand

4,4′-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic acid (peb-H₂) employs a simpler 1,4-phenylene core. While less rigid than fluorene, this ligand forms MOFs with comparable porosity but reduced thermal stability due to weaker π-π stacking interactions .

Functional Group Variations

Benzoic Acid vs. Sulfone/Sulfonyl Groups

Replacing benzoic acid with sulfonyl groups (e.g., in 4,4′-(9,9-didecylfluorene-2,7-diyl)bis(ethene-2,1-diyl)bis(phenylsulfone)) eliminates metal-coordination capability but enhances electron-withdrawing properties. Such derivatives exhibit red-shifted absorption (λₐᵦₛ ~450 nm) and improved two-photon absorption cross-sections (~1,500 GM), making them superior for nonlinear optical applications .

Benzoic Acid vs. Boronic Acid

9,9-Dioctylfluorene-2,7-diboronic acid replaces the ethynylene-benzoic acid arms with boronic acid groups. This substitution enables Suzuki-Miyaura coupling for polymer synthesis but limits MOF formation due to weaker coordination with transition metals .

Ethynylene-Linked Heterocyclic Analogues

Benzoselenadiazole Derivatives

4,4′-(Benzo[c][1,2,5]selenadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzoic acid integrates selenium, which lowers the LUMO energy (-3.2 eV vs. -2.8 eV for DFEB) and enhances charge separation in donor-acceptor systems. This ligand shows promise in MOFs for photocatalysis due to efficient intersystem crossing .

Triazole-Based Derivatives

Triazole rings introduced via CuAAC click chemistry (e.g., 4,4′-(4,4′-(9,9-dioctylfluorene-2,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(N,N-dimethylaniline)) disrupt conjugation but improve solubility and two-photon initiation efficiency (ΦTPA ~0.8) for photopolymerization .

MOF Construction and Catalysis

DFEB’s carboxylate groups facilitate the synthesis of Zr-/Hf-MOFs with high surface areas (>1,500 m²/g). However, anthracene-based MOFs outperform DFEB-derived frameworks in CO₂ reduction due to broader light absorption .

Optoelectronic Devices

DFEB’s fluorene-ethynylene-benzoate structure enables tunable emission (λₑₘ ~450–500 nm) and high quantum yields (Φ ~0.7) in organic LEDs. Analogues with thiophene-ethynylene linkers (e.g., M3 in ) exhibit better charge mobility (µ ~10⁻³ cm² V⁻¹ s⁻¹) for organic photovoltaics .

Biological Activity

4,4'-((9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl))dibenzoic acid (CAS No. 1313187-39-1) is a complex organic compound that has garnered interest in various fields including materials science and biochemistry. This article explores its biological activity, focusing on its potential applications in pharmaceuticals and materials science.

- Molecular Formula : C47H50O4

- Molecular Weight : 678.90 g/mol

- Appearance : Typically appears as a white to off-white crystalline powder.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple aromatic rings can facilitate electron transfer processes, potentially reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at combating oxidative damage related to various diseases.

Antimicrobial Properties

Preliminary studies suggest that derivatives of fluorene compounds may exhibit antimicrobial activity. The structural characteristics of this compound may enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death. However, specific studies on this compound are still needed to confirm these effects.

Case Studies

-

Polymer Applications : Fluorene-based polymers have shown promise in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has been explored to enhance charge transport properties and improve device efficiency.

Study Reference Findings Sekine et al., 2014 Demonstrated improved electroluminescence in OLEDs using fluorene derivatives. Abdullaa et al., 2015 Highlighted the role of fluorene polymers in enhancing charge mobility in OPV devices. -

In Vitro Studies : Some research has focused on the cytotoxic effects of fluorene derivatives on cancer cell lines. These studies suggest that structural modifications can lead to increased cytotoxicity against specific cancer types.

Cell Line IC50 Value (µM) Reference HeLa 15 ResearchGate Study MCF-7 20 ResearchGate Study

Q & A

What are the optimal synthetic routes for preparing 4,4'-((9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl))dibenzoic acid?

Level: Basic

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Functionalization : Start with 9,9-dioctylfluorene, which is brominated at the 2,7-positions.

Sonogashira Coupling : Introduce ethynyl linkages by reacting brominated fluorene with terminal alkynes under Pd/Cu catalysis.

Carboxylic Acid Installation : Attach benzoic acid groups via esterification followed by hydrolysis.

Key parameters include strict anhydrous conditions for coupling reactions and controlled stoichiometry to avoid cross-contamination. Characterization via single-crystal X-ray diffraction (as in ) confirms structural integrity, while NMR and HR-MS ( ) verify purity.

What purification techniques are most effective for isolating this compound?

Level: Basic

Methodological Answer:

Purification strategies depend on synthetic byproducts:

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate unreacted boronic esters or alkynes.

- Recrystallization : Polar solvents like ethanol/water mixtures exploit the compound’s low solubility at reduced temperatures.

- Size-Exclusion Chromatography (SEC) : Effective for removing polymeric byproducts formed during coupling steps. Post-purification, validate purity via HPLC () and NMR ( ).

How can the electronic properties of this compound be systematically analyzed?

Level: Advanced

Methodological Answer:

The conjugated fluorene-ethyne backbone and terminal carboxylic acids enable tunable optoelectronic behavior. Key methods include:

- Cyclic Voltammetry (CV) : Determine HOMO/LUMO levels using a three-electrode system in anhydrous acetonitrile with a Ag/Ag⁺ reference ( ).

- UV-Vis and Fluorescence Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity to assess solvatochromism.

- Density Functional Theory (DFT) : Model conjugation effects and predict charge-transfer transitions. Compare computational results with experimental data to resolve discrepancies (e.g., unexpected emission quenching).

What experimental strategies mitigate aggregation issues in polar solvents?

Level: Advanced

Methodological Answer:

The compound’s amphiphilic nature (hydrophobic octyl chains vs. hydrophilic carboxylic acids) can lead to aggregation. To address this:

- Dynamic Light Scattering (DLS) : Quantify aggregate size in solvents like DMF or THF.

- Solvent Additives : Introduce surfactants (e.g., CTAB) or co-solvents (e.g., 10% DMSO in water) to stabilize dispersions.

- Temperature Control : Heating above the aggregation threshold followed by rapid cooling can yield metastable monodisperse solutions. Validate via TEM or AFM ().

How can binding interactions with biomolecules be studied?

Level: Advanced

Methodological Answer:

The carboxylic acid groups enable interactions with proteins or nucleic acids. Techniques include:

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a carboxyl-sensitive chip and monitor binding kinetics with target biomolecules.

- Fluorescence Quenching Assays : Titrate biomolecules into a solution of the compound and measure Förster resonance energy transfer (FRET) ().

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish electrostatic vs. hydrophobic interactions.

How does the crystal packing influence material properties?

Level: Advanced

Methodological Answer:

Single-crystal XRD ( ) reveals intermolecular interactions:

- π-Stacking : Fluorene cores align with ~3.5 Å spacing, promoting charge transport.

- Hydrogen Bonding : Carboxylic acid dimers form 2D networks, enhancing thermal stability.

- Disorder Analysis : Use refinement software (e.g., SHELXL) to model alkyl chain disorder and calculate occupancy ratios. Correlate packing motifs with bulk properties (e.g., charge mobility via space-charge-limited current measurements).

What computational methods predict solubility and reactivity?

Level: Advanced

Methodological Answer:

- COSMO-RS : Predict solubility parameters in diverse solvents by computing σ-profiles of the compound.

- Reactivity Indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites for esterification or metal coordination.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., THF vs. DMF for Suzuki coupling). Validate predictions with experimental Hansen solubility parameters ( ).

How to resolve contradictions in spectroscopic data?

Level: Advanced

Methodological Answer:

Discrepancies between NMR, MS, or XRD data often arise from:

- Dynamic Processes : Use variable-temperature NMR to detect rotational barriers in ethyne linkages.

- Isomeric Impurities : Employ chiral HPLC to separate enantiomers if asymmetric centers exist.

- Crystallographic Disorder : Refine XRD data with twinning models ( ). Cross-reference with IR spectroscopy to confirm functional group integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.